Cas no 103639-04-9 (Ondansetron hydrochloride dihydrate)

Ondansetron hydrochloride dihydrate Chemical and Physical Properties
Names and Identifiers
-
- Ondansetron hydrochloride
- 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one hydrochloride
- ONDANSETRON HYDROCHLORIDE HYDRATE
- CARBAZOL-4-ONE
- AKOS NCG1-0013
- OndansetronHClmonohydrate
- Ondansetronhydrochloridemonohydrate
- ONDANSETRONHYDROCHLORIDE,USP
- ODANSETRON HYDROCHLORIDE
- 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one dihydrate hydrochloride
- Ondansetron Hydrochloride Dihydrate
- Ondansetron (hydrochloride dihydrate)
- GR 38032
- NSC 665799
- SN 307
- GR 38032F
- 1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride Dihydrate
- OndansetronHclUsp28
- Ondansetron hydrochl
- Ondansetron hydrochloride.2H2O
- Ondansetron Resolution Mixture
- Ondansetron HCl
- Ondansetron hydrochloride dihydrate
-
- MDL: MFCD00374371
- Inchi: 1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H
- InChI Key: VRSLTNZJOUZKLX-UHFFFAOYSA-N
- SMILES: O=C1C(CN2C=CN=C2C)CCC(N3C)=C1C4=C3C=CC=C4.[H]Cl.O.O
Computed Properties
- Exact Mass: 365.15100
- Monoisotopic Mass: 293.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.8A^2
Experimental Properties
- Density: 1.27
- Melting Point: 176.0 to 180.0 deg-C
- Boiling Point: 546 ºC at 760 mmHg
- Flash Point: 284 ºC
- Refractive Index: 1.691
- Solubility: H2O: >5mg/mL
- PSA: 58.28000
- LogP: 3.80190
- Sensitiveness: Sensitive to heat
Ondansetron hydrochloride dihydrate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45
- RTECS:FE6375500
-
Hazardous Material Identification:
- HazardClass:6.1
- Risk Phrases:R25
- PackingGroup:III
- Storage Condition:4°C, protect from light *The compound is unstable in solutions, freshly prepared is recommended.
Ondansetron hydrochloride dihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB550559-1 g |
Ondansetron Hydrochloride Dihydrate; . |
103639-04-9 | 1g |
€88.80 | 2023-07-10 | ||
TRC | O655010-1g |
Ondansetron Hydrochloride Dihydrate |
103639-04-9 | 1g |
$ 100.00 | 2022-06-03 | ||
Enamine | EN300-122610-5.0g |
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one dihydrate hydrochloride |
103639-04-9 | 5.0g |
$21.0 | 2023-02-15 | ||
Ambeed | A344767-100mg |
9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride dihydrate |
103639-04-9 | 98% | 100mg |
$10.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HG075-200mg |
Ondansetron hydrochloride dihydrate |
103639-04-9 | ≥98% (HPLC) | 200mg |
¥60.0 | 2022-06-10 | |
TRC | O655010-500mg |
Ondansetron Hydrochloride Dihydrate |
103639-04-9 | 500mg |
$ 144.00 | 2023-09-06 | ||
abcr | AB550559-5g |
Ondansetron Hydrochloride Dihydrate, 95%; . |
103639-04-9 | 95% | 5g |
€232.00 | 2025-03-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O129679-25g |
Ondansetron hydrochloride dihydrate |
103639-04-9 | ≥98% (HPLC) | 25g |
¥798.90 | 2023-09-01 | |
Enamine | EN300-122610-0.1g |
9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one dihydrate hydrochloride |
103639-04-9 | 0.1g |
$19.0 | 2023-02-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1478-50 mg |
Ondansetron hydrochloride |
103639-04-9 | 99.71% | 50mg |
¥597.00 | 2022-04-26 |
Ondansetron hydrochloride dihydrate Related Literature
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on Ondansetron hydrochloride dihydrate
Ondansetron Hydrochloride Dihydrate: A Comprehensive Overview
Ondansetron hydrochloride dihydrate, with the CAS number 103639-04-9, is a widely recognized antiemetic agent that has revolutionized the management of nausea and vomiting, particularly in oncology and surgical settings. This compound, chemically classified as a selective serotonin receptor antagonist, has garnered significant attention due to its efficacy and safety profile. The ondansetron hydrochloride dihydrate structure consists of a bicyclic framework with a substituted piperazine ring, which contributes to its potent antiemetic activity. Recent studies have further elucidated its pharmacokinetic properties, reinforcing its role as a cornerstone in chemotherapy-induced nausea and vomiting (CINV) management.
The ondansetron hydrochloride dihydrate mechanism of action primarily involves the inhibition of 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract. This selective antagonism prevents the transmission of nausea signals to the brain, thereby providing effective relief. Cutting-edge research has explored the compound's ability to modulate other receptor systems, potentially expanding its therapeutic applications beyond antiemesis. For instance, emerging studies suggest that ondansetron hydrochloride dihydrate may play a role in neuroprotection by reducing oxidative stress and inflammation, opening new avenues for its use in neurodegenerative diseases.
In terms of clinical applications, ondansetron hydrochloride dihydrate is extensively used for preventing postoperative nausea and vomiting (PONV) and managing CINV. Its rapid onset of action and long duration of effect make it a preferred choice for patients undergoing high-risk surgeries or chemotherapy regimens. Recent clinical trials have highlighted its superior efficacy compared to older antiemetics like metoclopramide, particularly in high-risk patient populations. Furthermore, the development of extended-release formulations has enhanced patient compliance and convenience.
The synthesis of ondansetron hydrochloride dihydrate involves a multi-step process that includes cyclization reactions and stereochemical optimizations to ensure optimal bioavailability. Advanced manufacturing techniques have been implemented to improve yield and purity, ensuring consistent product quality. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound's identity and integrity.
Recent advancements in pharmacogenomics have shed light on individual variability in ondansetron hydrochloride dihydrate response. Genetic polymorphisms affecting drug metabolism and receptor sensitivity may influence therapeutic outcomes, prompting personalized dosing strategies. Additionally, comparative studies with other 5-HT3 receptor antagonists like granisetron and palonosetron have provided insights into their relative efficacies and tolerability profiles.
In conclusion, ondansetron hydrochloride dihydrate remains a pivotal therapeutic agent in modern medicine, with ongoing research continually expanding its potential applications. Its well-established safety profile, coupled with emerging evidence on broader pharmacological effects, underscores its significance in both clinical practice and drug development pipelines.
103639-04-9 (Ondansetron hydrochloride dihydrate) Related Products
- 110708-17-3(6-Hydroxy Ondansetron)
- 126671-71-4(8-Hydroxyondansetron)
- 99614-01-4(Ondansetron Hydrochloride)
- 99614-02-5(Ondansetron)
- 2229686-70-6(4-(1-phenylcyclopropyl)but-3-en-2-amine)
- 2167367-46-4(9-ethyl-2,3,3-trimethyl-1-oxa-5-azaspiro5.5undecane)
- 160455-77-6(6-isocyanatoquinoline)
- 1875032-68-0(Loncastuximab)
- 2649062-63-3(tert-butyl N-4-fluoro-3-(1-isocyanatocyclopropyl)phenylcarbamate)
- 2138271-53-9(1-Cyclohexyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

